molecular formula C16H9AlN2O7S2 B093828 C.I. Pigment Yellow 104 CAS No. 15790-07-5

C.I. Pigment Yellow 104

Cat. No. B093828
CAS RN: 15790-07-5
M. Wt: 432.4 g/mol
InChI Key: FFVVMXXUKCHQFS-UHFFFAOYSA-K
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Description

C.I. Pigment Yellow 104 is not directly mentioned in the provided papers; however, the papers discuss various inorganic yellow pigments that share similar applications and characteristics. These pigments are synthesized to be environmentally friendly and are composed of non-toxic elements, making them safe for human contact and suitable for various applications such as paints, inks, plastics, and ceramics .

Synthesis Analysis

The synthesis of these yellow pigments involves different methods such as the conventional solid-state reaction method and co-precipitation. For instance, Eu2+-doped calcium zirconates were synthesized using the solid-state reaction method, resulting in a brilliant yellow color with increasing Eu2+ content . Similarly, amorphous cerium tungstate pigments were prepared using a simple co-precipitation method, which also resulted in a brilliant yellow color . The synthesis process is crucial as it affects the pigment's color properties and ecological impact.

Molecular Structure Analysis

The molecular structure of these pigments is characterized by various techniques, including X-ray diffraction and UV-vis spectroscopy. The crystal structure of C.I. Pigment Yellow 12, for example, is described as existing in the bisketohydrazone form, which is structurally analogous to the hydrazone form adopted by monoazoacetoacetanilide pigments . The crystal and molecular structures of these pigments are significant as they influence the color properties and technical performance of the pigments .

Chemical Reactions Analysis

The papers do not provide detailed chemical reactions of the pigments; however, they mention that the pigments are chemically stable . The stability of these pigments is essential for their performance in various applications, ensuring that they do not degrade or react undesirably when exposed to different environmental conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of these pigments are characterized by their color properties, optical properties, and chemical stability. The pigments absorb visible and ultraviolet light efficiently, which contributes to their brilliant yellow color . The color properties, such as the yellowness and redness values, are quantified using colorimetric data . The pigments' stability and inertness are also highlighted, indicating their safety and ecological benefits .

Scientific Research Applications

  • Crystal Structure and Molecular Form : The X-ray crystal structure of C.I. Pigment Yellow 12, which is structurally similar to Pigment Yellow 104, shows that the molecules exist in a bisketohydrazone form. This structure is analogous to the hydrazone form of monoazoacetoacetanilide pigments (Barrow et al., 2000).

  • Synergistic Effects and Crystal Forms : Research on synergistic pigments related to C.I. Pigment Yellow 12, 13, 14, 17, and 63 indicates that synergism can modify classic pigments, affecting their aggregation and dispersibility. X-ray powder diffraction and scanning electron microscopy were used to study this effect (Shenmin et al., 1992).

  • Genotoxicity : A study on azo pigments, including C.I. Pigment Yellow 104, reveals potential genotoxic hazards. These pigments are used extensively in inks, paints, and cosmetics. The study discusses the metabolism of these pigments and their interaction with DNA, highlighting the need for further investigation into their safety (Møller & Wallin, 2000).

  • DNA Damage Potential : C.I. Pigment Yellow 12, closely related to Pigment Yellow 104, was shown to induce DNA damage in rat hepatocytes, suggesting genotoxicity. This raises concerns about the safety of these pigments, necessitating further evaluation (Møller et al., 1998).

  • Properties Modification through Mixed Coupling : The properties of C.I. Pigment Yellow 12 were altered through mixed coupling with carboxy and sulfo derivatives of acetoacetanilide, affecting crystal state and particle size. This shows the potential for modifying pigment properties through chemical processes (Wang & Zhou, 1998).

  • Complex Modification for Improved Properties : Complex modification of Benzidine Yellow G (C.I. Pigment Yellow 12) through mixed coupling improved properties like flowability, wettability, and dispersibility. This suggests the potential for enhancing pigment properties for specific applications (Shirong & Chun-long, 1998).

Safety And Hazards

When handling C.I. Pigment Yellow 104, it is advised to avoid inhalation and contact with eyes and skin. Airborne organic pigment dust may be an explosive hazard, so potential sources of ignition should be secured and dusting should be avoided .

properties

IUPAC Name

aluminum;6-oxido-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O7S2.Al/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22;/h1-9,19H,(H,20,21,22)(H,23,24,25);/q;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVVMXXUKCHQFS-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])[O-])S(=O)(=O)[O-].[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9AlN2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Water or Solvent Wet Solid
Record name C.I. Pigment Yellow 104
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Aluminum, 6-hydroxy-5-((4-sulfophenyl)azo)-2-naphthalenesulfonic acid

CAS RN

15790-07-5
Record name C.I. Food Yellow 3 Aluminum Lake
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015790075
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name C.I. Pigment Yellow 104
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Aluminium, 6-hydroxy-5-[(4-sulfophenyl)azo]-2-naphthalenesulfonic acid complex
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.247
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
RM Christie, JL Mackay - Coloration Technology, 2008 - Wiley Online Library
Historically, metal salt azo pigments have evolved from products referred to as ‘lakes’, which were prepared from established water‐soluble textile dyes, rendered insoluble by …
Number of citations: 34 onlinelibrary.wiley.com
K Hunger - Review of progress in coloration and related topics, 2005 - sdc.org.uk
The analysis of a product which is to be marketed nowadays requires, apart from the identification of its technical and application properties, comprehensive toxicological and ecological …
Number of citations: 54 sdc.org.uk
H Panda - 2013 - books.google.com
In the past, only organic matter was available for making dyes. Today, there are numerous options and methods for the colorization of textiles. While today s methods capitalize on …
Number of citations: 18 books.google.com
WS Czajkowski - Modern Colorants: Synthesis and Structure, 1995 - Springer
… Whitaker, in numerous studies, has determined the crystal structure of CI Pigment Yellow 4, CI Pigment Yellow 5,3 CI Pigment Yellow 104, CI Pigment Yellow 60,5 CI Pigment Yellow 65 …
Number of citations: 5 link.springer.com
GA Burdock - 2014 - api.taylorfrancis.com
THE FIRST SOURCE TO CONTAIN COMPLETE PROFILES OF 2,500 FOOD ADDITIVES AND INGREDIENTSThis 3-volume set provides all the answers to technical, legal, and …
Number of citations: 307 api.taylorfrancis.com
P Model - simcomturkiye.com
… Lead sulfochromate yellow (CI Pigment yellow 104) (3) …
Number of citations: 0 simcomturkiye.com
P Model - simcomturkiye.com
… Lead sulfochromate yellow (CI Pigment yellow 104) (3) …
Number of citations: 0 www.simcomturkiye.com

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